molecular formula C9H19N3 B12862529 (S)-1-(Pyrrolidin-2-ylmethyl)piperazine

(S)-1-(Pyrrolidin-2-ylmethyl)piperazine

Cat. No.: B12862529
M. Wt: 169.27 g/mol
InChI Key: IRZMKEGAPVIEMC-VIFPVBQESA-N
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Description

(S)-1-(Pyrrolidin-2-ylmethyl)piperazine is a chiral compound that features a pyrrolidine ring attached to a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The stereochemistry of the compound, denoted by the (S)-configuration, plays a crucial role in its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidine and piperazine.

    Reaction Conditions: The reaction is often carried out in the presence of a base, such as sodium hydride, to deprotonate the pyrrolidine, followed by nucleophilic substitution with piperazine.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of flow chemistry allows for better control over reaction conditions and can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

(S)-1-(Pyrrolidin-2-ylmethyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-1-(Pyrrolidin-2-ylmethyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound’s (S)-configuration allows it to fit into the receptor binding sites, modulating the activity of neurotransmitters and exerting its pharmacological effects. The exact pathways involved may include modulation of dopamine and serotonin receptors, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

    ®-1-(Pyrrolidin-2-ylmethyl)piperazine: The enantiomer of the compound, which may have different pharmacological properties.

    1-(Pyrrolidin-2-ylmethyl)piperidine: A structurally similar compound with a piperidine ring instead of piperazine.

    1-(Pyrrolidin-2-ylmethyl)morpholine: Another analog with a morpholine ring.

Uniqueness: (S)-1-(Pyrrolidin-2-ylmethyl)piperazine is unique due to its specific stereochemistry, which can significantly influence its biological activity and receptor binding affinity. This makes it a valuable compound for studying the effects of chirality on pharmacological properties .

Properties

Molecular Formula

C9H19N3

Molecular Weight

169.27 g/mol

IUPAC Name

1-[[(2S)-pyrrolidin-2-yl]methyl]piperazine

InChI

InChI=1S/C9H19N3/c1-2-9(11-3-1)8-12-6-4-10-5-7-12/h9-11H,1-8H2/t9-/m0/s1

InChI Key

IRZMKEGAPVIEMC-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)CN2CCNCC2

Canonical SMILES

C1CC(NC1)CN2CCNCC2

Origin of Product

United States

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